molecular formula C17H17NO B6598769 1-(4-phenylbenzoyl)pyrrolidine CAS No. 250739-41-4

1-(4-phenylbenzoyl)pyrrolidine

Cat. No.: B6598769
CAS No.: 250739-41-4
M. Wt: 251.32 g/mol
InChI Key: AJRXXFNCVVTBKA-UHFFFAOYSA-N
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Description

1-(4-phenylbenzoyl)pyrrolidine is an organic compound featuring a pyrrolidine ring attached to a benzoyl group with a phenyl substituent. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-phenylbenzoyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 4-phenylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves catalytic hydrogenation of pyrrole or the reaction of 1,4-butanediol with ammonia in the presence of a catalyst. These methods are scalable and can produce large quantities of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-phenylbenzoyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
1-(4-phenylbenzoyl)pyrrolidine serves as a versatile building block in organic synthesis. It can be utilized to develop more complex molecules, particularly in the synthesis of specialty chemicals and materials. Its functional groups allow for various chemical reactions, making it an attractive candidate for researchers looking to innovate in organic chemistry.

Material Science
The compound has potential applications in the development of new materials, particularly those requiring specific chemical properties. Its unique structure can enhance the mechanical or thermal properties of polymers when incorporated into their matrix.

Biological Applications

Drug Development
this compound has shown promise in biological studies, particularly in the development of new therapeutic agents. Research indicates that derivatives of this compound may exhibit anti-tubercular activity, making it a candidate for further investigation in tuberculosis treatment.

Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties. This antimicrobial activity opens avenues for its application in pharmaceutical formulations aimed at combating infections.

Medicinal Applications

Anti-Tubercular Activity
Research findings suggest that compounds similar to this compound can inhibit the growth of Mycobacterium tuberculosis. This suggests a potential pathway for developing new anti-tubercular agents, which is crucial given the rising resistance to existing treatments.

Cytotoxicity Studies
Investigations into the cytotoxic effects of this compound have revealed selective toxicity towards cancer cells while sparing normal cells. This selectivity makes it a promising candidate for anticancer drug development, warranting further study into its mechanisms and efficacy.

Antitubercular Activity

A study highlighted that derivatives of this compound exhibited promising results against Mycobacterium tuberculosis, suggesting their potential as new anti-tubercular agents.

Antioxidant Properties

Various derivatives have been tested for antioxidant activities using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Some compounds demonstrated significant antioxidant potential, contributing to their overall biological efficacy.

Cytotoxicity

Research into the cytotoxic effects of hydrazones, including derivatives of this compound, revealed selective toxicity towards cancer cells. This selectivity is critical for developing targeted cancer therapies.

Biological Activity

Overview

1-(4-phenylbenzoyl)pyrrolidine is an organic compound that belongs to the pyrrolidine family, which is recognized for its significant role in medicinal chemistry. This compound features a pyrrolidine ring attached to a benzoyl group with a phenyl substituent, contributing to its diverse biological activities. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological research.

Target of Action
The five-membered pyrrolidine ring is a common feature in many biologically active compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varying binding modes to enantioselective proteins. This structural flexibility is crucial for its interaction with various biological pathways.

Biochemical Pathways
Research indicates that pyrrolidine derivatives, including this compound, possess several important biological activities:

  • Antioxidant
  • Anti-inflammatory
  • Antibacterial
  • Antifungal
  • Antiparasitic
  • Anticancer
  • Anti-hyperglycemic
  • Neuropharmacological effects

These activities suggest that this compound may influence multiple cellular processes and could be beneficial in treating various diseases.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its chemical structure. Studies have shown that modifications in the substituents can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is essential for optimizing the therapeutic potential of this compound.

Biological Activity Studies

Recent studies have focused on the antibacterial and antifungal properties of this compound. For instance, it has demonstrated promising activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating potential applications in treating infections caused by these pathogens.

Compound Bacterial Strain Activity Level
This compoundSalmonella typhiModerate to Strong
This compoundBacillus subtilisModerate to Strong

Case Studies

In a recent study evaluating the urease inhibitory activity of various compounds, derivatives similar to this compound were assessed for their potential to inhibit urease, an enzyme implicated in several medical conditions such as peptic ulcers and kidney stones. The results indicated that certain derivatives exhibited strong inhibitory effects, which could lead to new therapeutic options.

Synthesis and Chemical Reactions

This compound can be synthesized through the reaction of 4-phenylbenzoyl chloride with pyrrolidine in the presence of a base like triethylamine. This reaction typically occurs under reflux conditions using organic solvents such as dichloromethane.

Common Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Achieved with lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur where the pyrrolidine ring acts as a nucleophile.

Properties

IUPAC Name

(4-phenylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXXFNCVVTBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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